1-(piperidin-4-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-dione hydrochloride
Description
1-(Piperidin-4-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-dione hydrochloride is a heterocyclic compound characterized by a fused triazolo-pyridazine core and a piperidinyl substituent. The hydrochloride salt enhances solubility for biological applications. This compound is cataloged under supplier databases (e.g., ZINC70842721, AKOS012586901) and is available commercially from specialized manufacturers .
Properties
IUPAC Name |
3-piperidin-4-yl-5,6-dihydrotriazolo[4,5-d]pyridazine-4,7-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O2.ClH/c16-8-6-7(9(17)13-12-8)15(14-11-6)5-1-3-10-4-2-5;/h5,10H,1-4H2,(H,12,16)(H,13,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYRGPHIKISBFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C3=C(C(=O)NNC3=O)N=N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(piperidin-4-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-dione hydrochloride typically involves multiple steps, starting with the formation of the triazolopyridazine core. This can be achieved through cyclization reactions involving hydrazine and appropriate diketone precursors. The piperidine ring is then introduced through nucleophilic substitution reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound, potentially leading to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions are key in introducing different substituents onto the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, or halides can be used, often in the presence of a base like sodium hydride (NaH).
Major Products Formed:
Oxidized derivatives: Various hydroxyl, carbonyl, or carboxyl derivatives.
Reduced analogs: Compounds with reduced nitrogen atoms or other reduced functional groups.
Substituted derivatives: Compounds with different substituents on the piperidine ring.
Scientific Research Applications
Medicinal Chemistry Applications
This compound has been studied for its potential as a therapeutic agent in several areas:
Neurological Disorders
Recent studies have highlighted the role of piperidine derivatives in treating neurodegenerative diseases such as Parkinson's and Alzheimer's. The compound's ability to act on adenosine receptors has been investigated for its neuroprotective effects. For instance, derivatives similar to this compound have shown promising results as antagonists for the A2A adenosine receptor, which is implicated in the modulation of neuroinflammation and neurodegeneration .
Anticancer Activity
The compound has been evaluated for its potential anticancer properties. Research indicates that triazole derivatives can inhibit tumor cell growth by affecting multiple signaling pathways involved in cancer progression. The specific interactions of this compound with cellular targets are under investigation to elucidate its mechanism of action against various cancer cell lines .
Antimicrobial Properties
Preliminary data suggest that compounds containing triazole rings exhibit significant antimicrobial activity. Studies have demonstrated that similar structures can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The synthesis of new derivatives based on this compound is being explored to enhance antibacterial efficacy .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 1-(piperidin-4-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-dione hydrochloride typically involves multicomponent reactions that yield high purity and yield rates. Understanding the structure-activity relationship is crucial for optimizing its pharmacological properties. Researchers are focusing on modifying various functional groups to improve selectivity and potency against specific biological targets .
Case Study 1: Neuroprotective Effects
A study published in Pharmaceuticals evaluated a series of piperidine-containing compounds for their ability to protect neuronal cells from oxidative stress. The results indicated that certain modifications to the triazole structure enhanced neuroprotective effects significantly.
Case Study 2: Anticancer Activity
In a recent investigation into the anticancer properties of triazole derivatives, a compound structurally related to this hydrochloride was found to induce apoptosis in cancer cells through the activation of caspase pathways. This highlights the potential for developing targeted therapies based on structural analogs.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific biological targets. It may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on core heterocyclic systems, substituents, and biological targets. Below is a comparative analysis using data from patents, synthesis reports, and pharmacological studies.
Table 1: Structural and Functional Comparison
Key Comparative Insights:
Core Heterocyclic Systems: The target compound’s triazolo-pyridazine core is distinct from imidazo-pyridine (27d) or pyrazino-pyrimidinone (patented derivatives) systems. These cores influence binding affinity to kinase ATP pockets, with imidazo-pyridines showing validated kinase inhibition . The dipyrimido-pyrimidinone scaffold (3b) exhibits enhanced planarity, favoring intercalation in enzyme active sites .
Substituent Diversity: Piperidinyl/piperazinyl groups are common across analogs (e.g., 27d, 3b) to improve solubility and target engagement. Electron-withdrawing groups (e.g., chloro in 27d) enhance reactivity, whereas the target compound’s dione groups may stabilize hydrogen bonding .
Synthetic Complexity :
- The target compound’s synthesis is less documented but likely involves cyclocondensation of triazole precursors with pyridazine intermediates. In contrast, 27d and 3b require multi-step protocols involving reductive cyclization (Na2S2O4) or nucleophilic aromatic substitution (SNAr) .
Biological Activity: While 27d and 3b demonstrate explicit kinase inhibition or anticancer activity, the target compound’s pharmacological profile remains underexplored.
Biological Activity
1-(Piperidin-4-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-dione hydrochloride (CAS Number: 1193388-38-3) is a synthetic compound that has been investigated for its potential biological activities. This compound features a piperidine moiety linked to a triazolopyridazine core, suggesting diverse pharmacological properties. This article aims to explore the biological activity of this compound through various studies and findings.
- Molecular Formula : C₉H₁₃ClN₆O₂
- Molecular Weight : 272.69 g/mol
- Structure : The compound consists of a piperidine ring attached to a triazolopyridazine structure, which may influence its biological interactions.
Biological Activity Overview
The biological activity of 1-(piperidin-4-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-dione hydrochloride has been assessed in various contexts:
Antimicrobial Activity
Research has indicated that compounds similar to this triazolo-pyridazine derivative exhibit significant antimicrobial properties. Studies have shown that derivatives containing piperidine and triazole moieties can effectively combat fungal pathogens such as Candida auris, demonstrating minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL against clinical isolates . The mechanism of action includes disruption of the fungal plasma membrane and induction of apoptosis in fungal cells.
Antitumor Activity
The compound's potential as an antitumor agent has also been explored. Triazole derivatives have been reported to possess antitumor properties by inducing cell cycle arrest and apoptosis in cancer cell lines. For instance, piperidine-based triazole derivatives have shown efficacy in inhibiting cell proliferation and inducing programmed cell death in various tumor models .
Study 1: Antifungal Mechanisms
A study published in MDPI examined six novel piperidine-based triazolylacetamide derivatives against Candida auris. The compounds were found to induce cell cycle arrest and apoptosis in S-phase cells. The study concluded that these derivatives could serve as potential antifungal agents due to their low toxicity profiles and effective mechanisms against resistant strains .
Study 2: Antitumor Efficacy
Another research article focused on the synthesis and evaluation of piperidine-containing triazole derivatives for antitumor activity. These compounds were tested against various cancer cell lines and exhibited significant inhibition of proliferation through apoptosis induction. The study highlighted the importance of structural modifications in enhancing biological activity .
Comparative Analysis with Similar Compounds
Chemical Reactions Analysis
2.1. Nucleophilic Substitution at Piperidine
The piperidine substituent undergoes nucleophilic alkylation or acylation. For example:
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Reaction with alkyl halides : The secondary amine group in piperidine can react with alkyl halides (e.g., R-X) to form quaternary ammonium salts:
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Acetylation : Reaction with acetyl chloride/yielding amides:
2.2. Hydrolysis of Ketone Groups
The ketone groups (positions 4 and 7) may undergo:
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Reduction : Catalytic hydrogenation or reaction with reducing agents (e.g., NaBH₄) to form secondary alcohols:
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Enolate formation : Deprotonation under basic conditions to generate reactive intermediates for conjugation reactions .
2.3. Triazolo-Pyridazine Core Reactivity
The fused triazolo-pyridazine system participates in:
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Aromatic electrophilic substitution : Substitution at the pyridazine ring (e.g., nitration, bromination) under directing effects of the triazole moiety .
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Azide-related reactions : Potential participation in cycloaddition reactions (e.g., Huisgen cycloaddition) if azide groups are present .
Structural and Physical Property Data
4.2. Stability and Reactivity
The compound’s stability is influenced by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
